1,2-Dichlorofluoroethane

Vapor Pressure Volatility Solvent Engineering

Specify 1,2-Dichlorofluoroethane (HCFC-141/R-141) for high-temperature reaction media and azeotropic cleaning. Its 76°C boiling point and 130 mmHg vapor pressure surpass HCFC-141b (32°C) for liquid-phase syntheses without pressurization. The 56°C azeotrope with methanol achieves 97% flux dissolution efficiency, outperforming legacy CFC-113 (28.4%) and stabilizing solvent recovery. Secure ≥95% purity for consistent, high-throughput circuit board defluxing and fluorination applications.

Molecular Formula C2H3Cl2F
Molecular Weight 116.95 g/mol
CAS No. 430-57-9
Cat. No. B1294292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichlorofluoroethane
CAS430-57-9
Molecular FormulaC2H3Cl2F
Molecular Weight116.95 g/mol
Structural Identifiers
SMILESC(C(F)Cl)Cl
InChIInChI=1S/C2H3Cl2F/c3-1-2(4)5/h2H,1H2
InChIKeyNDKGUMMLYBINOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichlorofluoroethane (CAS 430-57-9) for Industrial Procurement: Core Identity and Technical Specifications


1,2-Dichlorofluoroethane (CAS 430-57-9), also designated as Freon 141, R-141, or HCFC-141, is a halogenated ethane derivative with the molecular formula C₂H₃Cl₂F and a molecular weight of 116.95 g/mol [1][2]. This hydrochlorofluorocarbon (HCFC) exists as a colorless to yellowish liquid at room temperature, characterized by a density ranging from 1.297 to 1.38 g/cm³, a boiling point of approximately 76°C, and a vapor pressure of 130 mmHg at 25°C . As an asymmetrical haloethane containing both chlorine and fluorine substituents, it exhibits a unique combination of volatility and solvency that underpins its specialized industrial roles, which are not readily replicated by its structural isomers or halogenated analogs [2].

The Limits of Analogy: Why 1,2-Dichlorofluoroethane Cannot Be Substituted by Isomers or In-Class Halocarbons


Direct substitution of 1,2-dichlorofluoroethane with seemingly similar compounds—such as its positional isomer 1,1-dichloro-1-fluoroethane (HCFC-141b), non-fluorinated 1,2-dichloroethane, or fully halogenated CFC-113—introduces quantifiable performance deviations and process incompatibilities. The asymmetrical 1,2-substitution pattern yields a distinct boiling point (76°C) and vapor pressure profile (130 mmHg at 25°C) that diverges sharply from the 1,1-isomer (32°C) [1][2]. Similarly, the presence of a fluorine atom alters both density (1.297-1.38 g/cm³) and azeotropic behavior compared to non-fluorinated 1,2-dichloroethane (density 1.235 g/cm³, boiling point 83°C) [3]. These differences manifest concretely in applications: azeotropic compositions with alcohols exhibit distinct boiling points and solvent efficiencies that cannot be achieved by substituting the base halocarbon component [4]. The following evidence demonstrates where these differences translate into measurable procurement and performance criteria.

Quantitative Differentiation of 1,2-Dichlorofluoroethane: Evidence-Based Selection Criteria


Vapor Pressure Advantage: 49% Higher Volatility Compared to 1,2-Dichloroethane

At a standard reference temperature of 25°C, 1,2-dichlorofluoroethane exhibits a vapor pressure of 130 mmHg, which is 49.4% higher than the 87 mmHg observed for its non-fluorinated analog 1,2-dichloroethane [1]. This difference is attributed to the reduced intermolecular forces imparted by the asymmetric fluorine substitution, which reduces liquid-phase cohesion relative to the symmetric dichloro compound. The higher volatility directly influences evaporation rates in cleaning and coating applications, allowing for faster drying times and reduced residual solvent retention . This property is critical for processes requiring rapid solvent removal without thermal degradation of sensitive substrates.

Vapor Pressure Volatility Solvent Engineering

Azeotropic Flux Dissolution Efficiency: 3.4-Fold Improvement Over CFC-113

In a direct head-to-head evaluation of flux dissolution capacity for printed circuit board cleaning, an azeotropic mixture of 1,2-dichlorofluoroethane with methanol (73.5/26.5 wt%) achieved 97.0% flux dissolution. This performance dramatically exceeded that of CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) used alone (28.4% dissolution) and its azeotropic mixture with ethanol (66.5%) [1]. Furthermore, the 1,2-dichlorofluoroethane/methanol azeotrope outperformed 1,1,1-trichloroethane (82.6%) by a factor of 1.17x. The azeotrope's constant boiling point of 56°C at 742 mmHg ensures compositional stability during distillation and reuse, a critical attribute for sustainable solvent management in high-precision electronics manufacturing [1].

Azeotropic Solvents Flux Removal Electronics Cleaning

Isomer-Dependent Boiling Point: 1,2-Substitution Yields 44°C Higher Boiling Point Than 1,1-Isomer

The boiling point of 1,2-dichloro-1-fluoroethane (HCFC-141) is 76°C at atmospheric pressure, whereas its positional isomer 1,1-dichloro-1-fluoroethane (HCFC-141b) boils at 32°C—a difference of 44°C [1]. This substantial divergence arises from the distinct molecular asymmetry of the 1,2-isomer, which alters both dipole moment and liquid-phase intermolecular interactions. The higher boiling point of the 1,2-isomer enables its use as a solvent or reaction medium at elevated temperatures where the 1,1-isomer would exist predominantly in the vapor phase, leading to solvent loss and pressure buildup in open or low-pressure systems . This property is particularly relevant for applications requiring a liquid reaction medium with halogenated solvent characteristics but without the extreme volatility of low-boiling alternatives.

Isomer Differentiation Thermodynamics Process Engineering

Liquid Density: 1,2-Dichlorofluoroethane Is 5-12% Denser Than Non-Fluorinated 1,2-Dichloroethane

1,2-Dichlorofluoroethane exhibits a liquid density ranging from 1.297 to 1.38 g/cm³ at ambient conditions, compared to 1.235-1.256 g/cm³ for 1,2-dichloroethane [1]. The incorporation of a fluorine atom in place of hydrogen increases molecular mass and alters molecular packing, resulting in a denser liquid phase. This density differential influences phase separation behavior in multi-component liquid systems and modifies the compound's behavior as a denser-than-water solvent (water density ~1.0 g/cm³). In stratified cleaning tanks or liquid-liquid extraction processes, the higher density of 1,2-dichlorofluoroethane may provide distinct advantages for gravity-driven separation or for serving as a lower-phase solvent in biphasic reactions [2].

Density Phase Separation Formulation

Volumetric Compressibility: Quantified Pressure-Volume Behavior Distinguished from Non-Fluorinated Baselines

Experimental volumetric studies under pressure (up to 380 MPa, 278.15-338.13 K) have quantified the isothermal compressibility and thermal expansivity of 1,2-dichlorofluoroethane (R141). The volume ratios (V/V₀) as a function of pressure can be represented by a modified Tait equation that explicitly accounts for the substitution of chlorine or fluorine for hydrogen on the carbon backbone, as validated by comparison to baseline data for 1,2-dichloroethane and 1,1,2-trichloroethane [1]. While the full numerical dataset is extensive, the key differentiation lies in the systematically lower compressibility of the fluorinated compound relative to its non-fluorinated analog, a consequence of stronger intermolecular interactions introduced by the C-F bond dipole. This property is essential for accurate thermodynamic modeling in high-pressure processing applications, such as supercritical fluid extractions or the design of pressurized reaction systems where fluid volume changes under operational conditions must be precisely predicted [1].

Compressibility Thermophysics Process Modeling

Optimal Procurement-Driven Application Scenarios for 1,2-Dichlorofluoroethane (CAS 430-57-9)


Precision Electronics Cleaning with Azeotropic Solvent Blends

The demonstrated 97.0% flux dissolution efficiency of the 1,2-dichlorofluoroethane/methanol azeotrope (56°C boiling point) provides a quantifiable advantage over legacy CFC-113 (28.4%) and 1,1,1-trichloroethane (82.6%) for printed circuit board defluxing [1]. Procurement of high-purity 1,2-dichlorofluoroethane (≥95% as specified by vendors such as AKSci) enables formulation of stable azeotropic cleaning agents that offer both superior performance and predictable solvent recovery due to constant-boiling behavior . This application is particularly relevant for manufacturers seeking to maintain high throughput in electronics assembly while minimizing solvent waste and meeting stringent residue specifications.

Temperature-Controlled Halogenated Reaction Medium

With a boiling point of 76°C—substantially higher than the 32°C of its 1,1-isomer (HCFC-141b)—1,2-dichlorofluoroethane can be employed as a liquid reaction medium for halogenated syntheses at elevated temperatures without resorting to pressurized vessels [2]. Its density (1.297-1.38 g/cm³) and solvency for organic compounds support its use as a medium for fluorination reactions or as a solvent for halogen-sensitive substrates. The quantified vapor pressure of 130 mmHg at 25°C further indicates moderate volatility that balances evaporative removal with sufficient liquid-phase residence time for reaction completion [3].

High-Pressure Process Modeling and Equipment Design Validation

The experimentally determined volumetric properties of 1,2-dichlorofluoroethane under pressures up to 380 MPa provide essential data for thermodynamic modeling of high-pressure industrial operations [4]. Engineers designing supercritical fluid extraction systems, high-pressure reactors, or refrigerant circuits can utilize the Tait equation parameters reported for R141 to accurately predict fluid volume changes, isothermal compressibility, and thermal expansivity across a temperature range of 278.15 to 338.13 K. This data, which distinguishes the compound from non-fluorinated analogs like 1,2-dichloroethane, reduces the need for costly experimental PVT determination and improves process safety and efficiency modeling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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